molecular formula C22H13BrFN3 B2678856 1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-81-6

1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2678856
CAS RN: 901245-81-6
M. Wt: 418.269
InChI Key: HGRSQFKIJGCYGW-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. Heterocycles are key structures in many pharmaceutical and industrial chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Unfortunately, the specific physical and chemical properties for this compound are not provided in the available literature.

Scientific Research Applications

Synthesis of 4-Bromo Quinolines

Background: Quinolines are essential heterocyclic frameworks found in various pharmaceuticals, pesticides, bioactive molecules, and natural products. They also serve as ligands in synthetic and catalysis chemistry .

TMSBr-Promoted Cascade Cyclization: The compound “1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” can be synthesized directly from ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. The cascade transformation yields 4-bromo quinolines in moderate to excellent yields, with good functional group compatibility. Notably, TMSBr acts both as an acid-promoter and a nucleophile. These 4-bromo quinolines can further participate in coupling reactions or nucleophilic reactions, leading to diverse functionalized compounds at the C4 position of quinolines .

Suzuki–Miyaura Coupling

Background: Suzuki–Miyaura coupling is a powerful tool for carbon–carbon bond formation.

Boron Reagents: Although not directly studied for our compound, understanding boron reagents’ role in Suzuki–Miyaura coupling is relevant. Seven main classes of boron reagents exist, each with distinct properties. These reagents facilitate transmetalation and find applications in coupling reactions .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in pharmaceutical and industrial chemistry could be explored .

properties

IUPAC Name

1-(4-bromophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRSQFKIJGCYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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